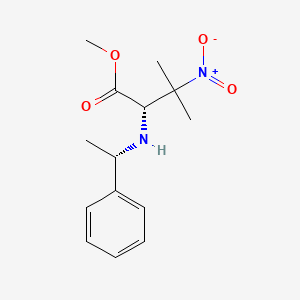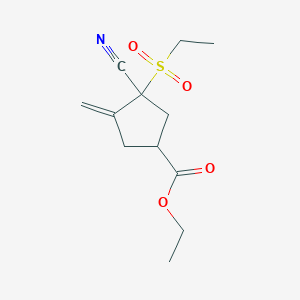
5-Amino-2-(methylthio)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(methylthio)pyrimidine-4-carbonitrile: is an organic compound with the molecular formula C6H6N4S. It is a slightly yellow to cream powder and is used primarily as a pharmaceutical intermediate . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile typically involves the reaction of 2-(methylthio)pyrimidine with hydrogen cyanide, followed by an addition reaction with ammonia to yield the final product . The reaction conditions often include refluxing in glacial acetic acid or other suitable solvents .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a tyrosine kinase inhibitor, which can be useful in cancer research .
Medicine: In medicinal chemistry, derivatives of this compound have shown promise as anticancer agents, particularly in targeting epidermal growth factor receptors (EGFR) in various cancer cell lines .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-Amino-6-chloro-2-(methylthio)pyrimidine: This compound has similar structural features but includes a chlorine atom, which can alter its reactivity and biological activity.
4-Amino-2-mercaptopyrimidine: This compound contains a mercapto group instead of a methylthio group, which can affect its chemical properties and applications.
Uniqueness: 5-Amino-2-(methylthio)pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a tyrosine kinase inhibitor makes it particularly valuable in cancer research and drug development .
Properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
5-amino-2-methylsulfanylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H6N4S/c1-11-6-9-3-4(8)5(2-7)10-6/h3H,8H2,1H3 |
InChI Key |
GIAWQWJABGEICD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13011378.png)


![7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B13011398.png)





![Methyl 2-([2,2'-bipyridin]-6-yl)acetate](/img/structure/B13011419.png)

![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13011447.png)

